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molecular formula C9H9FO3 B8631245 3-Fluoro-4-(methoxymethoxy)benzaldehyde

3-Fluoro-4-(methoxymethoxy)benzaldehyde

Cat. No. B8631245
M. Wt: 184.16 g/mol
InChI Key: WQIZRCGYBSVXJP-UHFFFAOYSA-N
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Patent
US08268848B2

Procedure details

N,N-diisopropylethylamine (23.7 ml) and chloromethyl methyl ether (7.76 ml) were added to a dichloromethane (130 ml) solution of 3-fluoro-4-hydroxybenzaldehyde (13 g) under cooling on ice, and the obtained mixture was stirred at room temperature for 11 hours. Water was added to the reaction solution, and the mixture was extracted with dichloromethane. The obtained organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=19:1 to 7:3), so as to obtain the title compound (17.4 g).
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][CH2:12]Cl.ClCCl.[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[OH:26])[CH:21]=[O:22]>O>[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH2:10][O:11][CH3:12])[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
23.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
7.76 mL
Type
reactant
Smiles
COCCl
Name
Quantity
130 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
13 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=19:1 to 7:3)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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